1H-2-Benzopyran, 3-methyl- 1H-2-Benzopyran, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 29727-02-4
VCID: VC16001030
InChI: InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

1H-2-Benzopyran, 3-methyl-

CAS No.: 29727-02-4

Cat. No.: VC16001030

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

1H-2-Benzopyran, 3-methyl- - 29727-02-4

Specification

CAS No. 29727-02-4
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name 3-methyl-1H-isochromene
Standard InChI InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3
Standard InChI Key HEIAGRNVOHGGKA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2CO1

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

3-Methyl-1H-2-benzopyran (C₁₀H₁₀O) is an oxygen-containing heterocycle with a molecular weight of 146.19 g/mol. Its structure comprises a benzene ring fused to a dihydropyran ring, with a methyl group at the 3-position (Figure 1). Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol
Exact Mass146.073 g/mol
LogP (Partition Coeff.)2.68
Topological PSA9.23 Ų

The methyl group at position 3 influences electronic distribution, enhancing lipophilicity compared to the parent 1H-2-benzopyran (LogP = 2.19) .

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ 1.2–1.4 ppm, triplet) and pyran oxygen-linked protons (δ 4.5–5.0 ppm). Infrared (IR) spectra show a C-O-C stretch at 1,260 cm⁻¹ and aromatic C-H bends near 3,050 cm⁻¹ .

Synthetic Methodologies

Multicomponent Reaction (MCR)-Wittig Sequential Synthesis

A highly efficient one-pot synthesis leverages isocyanide-based MCRs followed by intramolecular Wittig cyclization (Scheme 1) :

  • Passerini/Ugi Reaction: Reacting a phosphonium salt (e.g., 2-bromomethylaryl aldehyde), carboxylic acid, and isocyanide forms a intermediates.

  • Wittig Cyclization: Treatment with K₂CO₃ induces cyclization, yielding 3-methyl-1H-2-benzopyran derivatives.

Optimized Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C

  • Yield: 72–85%

This method avoids transition-metal catalysts, offering scalability and functional group tolerance .

Bromination and Functionalization

Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the methyl group’s benzylic position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) . For 4,6-dimethoxy-substituted analogs, bromination occurs at both the methyl group and the benzene ring’s ortho position due to methoxy-directed electrophilic substitution .

Structural and Crystallographic Analysis

Dihedral Angles and Ring Conformation

X-ray crystallography of related flavones (e.g., 3,4′,5,7-tetramethoxyflavone) reveals a dihedral angle of 11.23° between the benzopyran-4-one and attached phenyl ring . For 3-methyl-1H-2-benzopyran, analogous non-planarity is expected, with the methyl group inducing steric hindrance and altering π-π stacking interactions .

Hydrogen Bonding Networks

Intramolecular C–H···O bonds stabilize the crystal lattice, forming S(6) ring motifs. Intermolecular interactions create 2D networks via R₄⁴(20) and R₂²(14) motifs, critical for solid-state stability .

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